![molecular formula C27H22N4O6S B2498976 3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034400-29-6](/img/structure/B2498976.png)
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound is an azolidine derivative with a complex structure.
- It contains a benzo[d][1,3]dioxole ring, a quinazolinone core, and a thioether group.
- The presence of heterocyclic rings suggests potential biological activity.
Synthesis Analysis
- The synthesis of this compound involves several steps, including cyclization reactions and thioether formation.
- Detailed synthetic procedures can be found in relevant research papers.
Molecular Structure Analysis
- The compound’s crystal structure reveals the arrangement of atoms and bonds.
- The naphthalene moiety and the 1,2-methylenedioxybenzene group are not coplanar.
- Further analysis can provide insights into its stability and reactivity.
Chemical Reactions Analysis
- Investigating its reactivity with various functional groups can reveal potential applications.
- Additional studies are needed to explore its chemical behavior.
Physical And Chemical Properties Analysis
- Determining its solubility, melting point, and stability is crucial.
- Spectroscopic techniques can provide information on its electronic structure.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Quinazolinone derivatives have been synthesized and evaluated for their antitumor activities. A study by Al-Suwaidan et al. (2016) focused on the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant broad-spectrum antitumor activity. These compounds showed potency against CNS, renal, and breast cancer cell lines, with molecular docking studies indicating their potential mechanism of action through inhibition of key kinases like EGFR-TK and B-RAF kinase (Al-Suwaidan et al., 2016).
Antimicrobial Activity
The antibacterial and antifungal activities of novel quinazolinone derivatives have been extensively studied. For instance, Mohamed et al. (2010) reported on the synthesis of 6,8-dibromo-4(3H)quinazolinone derivatives showing potent in vitro antimicrobial activity. These compounds exhibited significant inhibitory effects against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus flavus (Mohamed et al., 2010).
Analgesic and Anti-inflammatory Properties
New 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring have been synthesized and tested for their analgesic and anti-inflammatory activities. Dewangan et al. (2016) found that certain derivatives displayed potent activities in animal models, indicating their potential for developing new pain and inflammation treatments (Dewangan et al., 2016).
Antiviral and Antimicrobial Evaluation
Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential, demonstrating moderate to significant activity against both Gram-positive and Gram-negative bacteria. These findings suggest the utility of quinazolinone derivatives in developing novel antimicrobial agents (Kapoor et al., 2017).
Diuretic Agents
Research has also explored the diuretic activity of quinazolin-4(3H)-one derivatives, revealing the potential of these compounds as diuretic agents. This suggests their applicability in treating conditions associated with fluid retention (Maarouf et al., 2004).
Safety And Hazards
- Toxicity, environmental impact, and potential hazards should be assessed.
- Consult relevant safety data sheets and literature for specific details.
Orientations Futures
- Investigate its potential as an antibacterial agent or other therapeutic applications.
- Explore modifications to enhance its properties.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O6S/c1-33-20-10-8-17(12-22(20)34-2)25-29-24(37-30-25)14-38-27-28-19-6-4-3-5-18(19)26(32)31(27)13-16-7-9-21-23(11-16)36-15-35-21/h3-12H,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHKRNORSCYONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2498895.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498896.png)
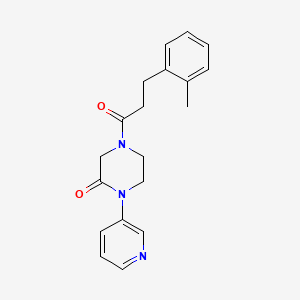
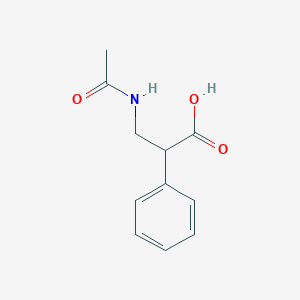
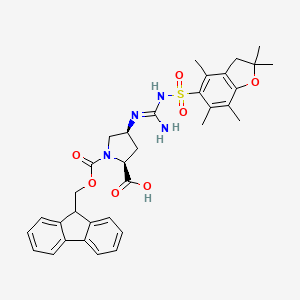
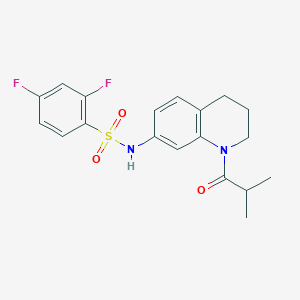
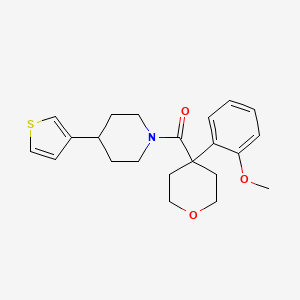
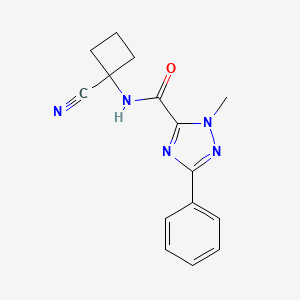
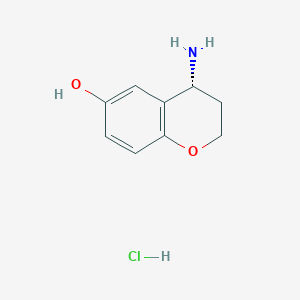
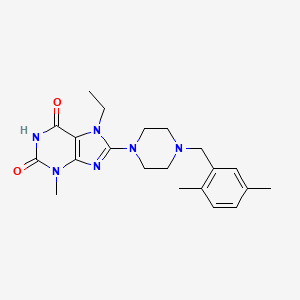
![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)
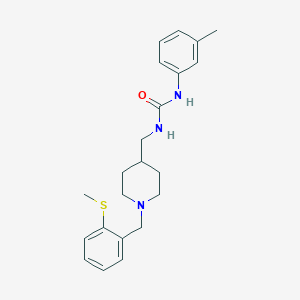
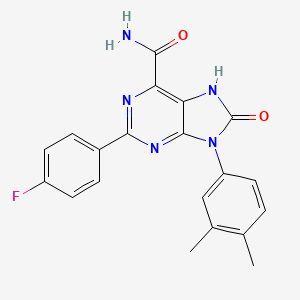
![2,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiazole-5-carboxamide](/img/structure/B2498915.png)